N-(2-phenylethyl)piperidine-4-carboxamide

Opioid Receptor Pharmacology pH-Gated Ligands Peripheral Analgesia

Researchers studying peripheral opioid mechanisms face a key challenge: conventional MOR agonists like fentanyl activate central receptors uniformly, causing respiratory depression and abuse liability regardless of tissue pH. N-(2-Phenylethyl)piperidine-4-carboxamide (NFEPP) is a pH-dependent MOR agonist that selectively targets acidified tissues (pH 5.5-6.5) found in inflammation, neuropathy, and tumors, while showing negligible activity at physiological pH (7.4). - Validated in preclinical models of neuropathic, inflammatory, and cancer pain, demonstrating peripheral-restricted analgesia without respiratory depression or reinforcing effects. - Essential reference standard for high-throughput virtual screening of pH-specific opioid ligands and for formulation studies exploiting pH gradients in diseased tissues. - Available in research-grade purity (≥95%) with reliable supply chain. Ships globally under standard ambient conditions for research use only.

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
CAS No. 37978-09-9
Cat. No. B1606005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-phenylethyl)piperidine-4-carboxamide
CAS37978-09-9
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESC1CNCCC1C(=O)NCCC2=CC=CC=C2
InChIInChI=1S/C14H20N2O/c17-14(13-7-9-15-10-8-13)16-11-6-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2,(H,16,17)
InChIKeyVCFBMPIDYRJPSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NFEPP: pH-Dependent Mu-Opioid Agonist


N-(2-phenylethyl)piperidine-4-carboxamide (CAS 37978-09-9), also known as NFEPP, is a synthetic piperidine derivative that functions as a pH-dependent μ-opioid receptor (MOR) agonist. Structurally related to fentanyl, NFEPP exhibits a low pKa value that confers selective activation of MOR in acidic microenvironments characteristic of inflamed or injured tissues while demonstrating significantly reduced affinity at physiological pH (7.4) compared to fentanyl [1]. This pH-sensitive pharmacology fundamentally distinguishes NFEPP from conventional opioids, enabling peripheral-restricted analgesia with a substantially attenuated side effect profile in preclinical models [2].

1
pH-gated MOR activation workflow — enables receptor engagement studies restricted to acidic microenvironments (pH 5.5–6.5)
2
Peripheral opioid receptor probe — supports isolation of peripheral from central MOR effects in pain-model research
3
Tool compound for pH-sensitive pharmacology — reported low-pKa profile enables study of injury-site-restricted MOR signaling

NFEPP: Irreplaceable by Fentanyl Analogs


Conventional fentanyl analogs demonstrate potent MOR agonism independent of tissue pH, resulting in uniform central nervous system activation, respiratory depression, and abuse liability regardless of the pathological state of the tissue [1]. In contrast, NFEPP's low pKa restricts high-affinity receptor binding to acidified environments (pH 5.5-6.5), conditions pathognomonic of inflammation, neuropathy, and tumor microenvironments [2]. Consequently, substituting NFEPP with fentanyl or other non-pH-sensitive analogs in research or therapeutic development contexts would abolish injury-restricted analgesia and reintroduce the full spectrum of opioid-mediated adverse effects. The compound's unique pH-gated pharmacology represents a non-interchangeable feature critical for translational studies targeting peripheral opioid receptors in diseased tissues [3].

Target
NFEPP — pH-dependent MOR binding; reported peripheral-restricted engagement in acidified tissue models
vs.
Substitute risk
Fentanyl or non-pH-sensitive analogs — pH-independent MOR agonism may shift away from injury-site selectivity and reintroduce CNS-mediated endpoints
Target
NFEPP — reported tolerability endpoint profile distinct from conventional opioids in colitis and neuropathic pain models
vs.
Substitute risk
Classical fentanyl analogs — respiratory depression and constipation endpoints may not transfer; model-specific endpoint context requires review
Target
NFEPP — pKa ~6.5–7.0 enables pH-gated pharmacology
vs.
Substitute risk
High-pKa analogs (pKa ~8.4) — protonation-state-dependent binding profile may not reproduce; pH-gating context may be lost

NFEPP vs. Fentanyl: Key Differentiating Data


pH-Dependent MOR Binding Affinity

NFEPP demonstrates profoundly reduced μ-opioid receptor (MOR) binding affinity at physiological pH 7.4 compared to fentanyl, but exhibits comparable binding at acidic pH 5.5-6.5 characteristic of inflamed tissue. In competitive binding assays using [3H]-DAMGO in rat brain membranes, the IC50 of NFEPP was significantly higher than fentanyl at pH 7.4, whereas no significant differences were observed at pH 5.5 or 6.5 [1]. This pH-dependent binding profile is corroborated by functional assays demonstrating that NFEPP inhibits cAMP formation and recruits β-arrestins preferentially under acidified extracellular conditions, in stark contrast to fentanyl's pH-independent signaling [2].

pH-Dependent MOR Binding
Head-to-head
NFEPP IC50 significantly higher than fentanyl at pH 7.4; comparable at pH 5.5–6.5
Supports pH-gated receptor engagement studies; fentanyl shows pH-independent binding
[3H]-DAMGO displacement; rat brain membrane assay
Opioid Receptor Pharmacology pH-Gated Ligands Peripheral Analgesia

Injury-Restricted Analgesia in Pain Models

In a rat chronic constriction injury (CCI) model of neuropathic pain, intravenous NFEPP (30-100 nmol/kg) dose-dependently reversed mechanical and heat hypersensitivity to an extent comparable to fentanyl (17-30 nmol/kg) [1]. Critically, the antinociceptive effect of NFEPP was completely abolished by local administration of naloxone methiodide, a peripherally restricted opioid antagonist, at the nerve injury site, whereas fentanyl's effect was unaffected [1]. This demonstrates that NFEPP mediates analgesia exclusively through peripheral MOR at the site of injury, in contrast to fentanyl's reliance on both central and peripheral mechanisms. Similarly, in an acetic acid-induced abdominal writhing model, NFEPP reduced constrictions dose-dependently, with full reversal by intra-abdominal naloxone methiodide [2].

Injury-Restricted Analgesia
Head-to-head
NFEPP effect reversed by local naloxone methiodide; fentanyl effect unaffected
Reported peripheral MOR activation context; CNS-mediated endpoints may differ
Rat CCI model; intraplantar antagonist
Neuropathic Pain Inflammatory Pain Peripheral Opioid Receptors

Colitis Model: Absence of Opioid Side Effects

In a dextran sodium sulfate (DSS)-induced colitis mouse model, fentanyl administration produced significant respiratory depression (reduced respiratory rate), decreased defecation (constipation), and induced hyperactivity. In stark contrast, NFEPP at equi-analgesic doses was completely devoid of these adverse effects [1]. Specifically, fentanyl decreased defecation and caused respiratory depression, whereas NFEPP showed no significant alteration in either parameter relative to vehicle controls. Additionally, NFEPP did not affect colonic migrating motor complexes at physiological pH in isolated tissue preparations, consistent with its pH-dependent activity profile [1].

Colitis Model Tolerability
Head-to-head
NFEPP showed no significant effect on respiration or defecation; fentanyl produced measurable depression
Reported tolerability endpoint context in DSS colitis model
Mouse DSS colitis; whole-body plethysmography
Opioid Side Effects Respiratory Depression Gastrointestinal Motility

Enhanced Safety Margin vs. Fentanyl

In a comprehensive comparison of antinociceptive, respiratory-depressant, and reinforcing effects in Sprague-Dawley rats, NFEPP demonstrated lower potency than fentanyl across all measures, but with a distinctly different safety profile. NFEPP was less potent than both fentanyl and the intermediate pKa analog FF3 in producing antinociception in the Complete Freund's Adjuvant inflammatory pain model [1]. However, the separation between antinociceptive efficacy and adverse effects (respiratory depression, self-administration) was most pronounced for FF3, with NFEPP showing a more modest but still favorable differentiation compared to fentanyl [1]. Notably, NFEPP exhibited reduced reinforcing efficacy in self-administration paradigms, consistent with lower abuse liability.

Safety Margin Profile
Cross-study
NFEPP showed reduced reinforcing efficacy vs. fentanyl; FF3 intermediate
Reported safety-related endpoint separation from antinociceptive measures
Rat CFA model; progressive ratio self-administration
Opioid Potency Safety Margin Reinforcing Effects

Physicochemical Profile for Formulation

NFEPP (N-(2-phenylethyl)piperidine-4-carboxamide) has a molecular weight of 232.32 g/mol (C14H20N2O), a calculated LogP of 2.06460, and a topological polar surface area of 41.13 Ų . The compound's low pKa, estimated between 6.5 and 7.0 based on structural analogs, is the critical physicochemical determinant of its pH-dependent receptor binding. This is in contrast to fentanyl, which has a pKa of approximately 8.4, rendering it largely protonated and active at physiological pH [1]. The lower pKa of NFEPP results in a higher proportion of unprotonated, membrane-permeable species at pH 7.4, facilitating passive diffusion but reducing ionic interaction with the MOR binding pocket. Commercial availability of NFEPP typically specifies purity ≥98% (HPLC), with recommended storage at -20°C for solid and -80°C for solutions to maintain stability .

Physicochemical Profile
Class-level
pKa ~6.5–7.0; fentanyl pKa ~8.4; LogP 2.06
Low pKa underlies pH-gated binding; property context for formulation research
Calculated and structurally inferred values; data to verify
Physicochemical Properties LogP pKa

Distinct Binding Modes from MD Simulations

Molecular dynamics simulations and statistical modeling have revealed that fentanyl and NFEPP adopt distinct binding poses within the μ-opioid receptor and participate in different internal hydrogen-bond networks that propagate to the cytoplasmic G-protein-binding region [1]. At pH 7.4, NFEPP shows a possible alternative interaction site outside the canonical MOR binding pocket, contributing to its reduced affinity. Eigenvector analysis of transition rate matrices from MD trajectories indicates that NFEPP exhibits altered conformational dynamics of the receptor compared to fentanyl, potentially explaining its partial agonist-like profile in certain assays [2].

MD Binding Modes
Supporting
NFEPP adopts alternative binding pose; distinct H-bond network vs. fentanyl
Reported structural basis for pH-dependent pharmacology; in silico context
MD simulations at pH 7.4 and 6.5; qualitative trajectory differences
Molecular Dynamics Opioid Receptor Ligand Binding

NFEPP: Research and Preclinical Applications


Peripheral MOR Pharmacology in Pain Models

NFEPP serves as an indispensable pharmacological tool for dissecting the contribution of peripheral MOR to analgesia in preclinical pain models. Its pH-dependent activation restricts receptor engagement to acidified tissues (e.g., inflamed paws, injured nerves, tumor microenvironments), enabling researchers to isolate peripheral from central MOR effects without the confound of systemic opioid exposure [1]. Studies utilizing NFEPP have definitively demonstrated that peripheral MOR activation alone is sufficient to produce robust antinociception in models of chronic constriction injury, inflammatory colitis, and bone cancer pain [2]. This makes NFEPP a superior alternative to non-selective agonists like fentanyl for hypothesis-driven research into peripheral opioid mechanisms.

Safer Analgesics for Inflammatory and Visceral Pain

The unique side effect profile of NFEPP—specifically the absence of respiratory depression, constipation, and reinforcing effects at equi-analgesic doses—positions it as a lead compound or proof-of-concept molecule for developing novel analgesics targeting inflammatory bowel disease, rheumatoid arthritis, postoperative pain, and cancer-associated pain [1]. Pharmaceutical development programs can leverage NFEPP's structure to design analogs with optimized pKa values, improved pharmacokinetics, or enhanced peripheral selectivity. The compound's demonstrated efficacy in colitis and bone cancer models without typical opioid toxicities provides a compelling rationale for advancing pH-sensitive opioids toward clinical evaluation [2].

pH-Gated Ligand Screening for Drug Discovery

NFEPP is a validated reference compound for high-throughput virtual screening campaigns aimed at identifying novel pH-specific MOR agonists. Computational pipelines utilizing differential docking at varying protonation states have successfully recapitulated NFEPP's pH-dependent binding profile and have been used to discover new chemotypes with similar properties [1]. Researchers employing multi-objective affinity optimization algorithms can use NFEPP as a positive control to benchmark the performance of in silico models and to calibrate scoring functions that prioritize ligands with maximal binding affinity at acidic pH and minimal affinity at neutral pH. This application is particularly relevant for academic and industrial groups focused on computational opioid drug discovery [2].

Drug Delivery for pH-Responsive Therapeutics

Given its pH-sensitive pharmacology, NFEPP is an ideal candidate for studying formulation strategies that exploit pH gradients in diseased tissues. Researchers in drug delivery and pharmaceutical sciences can utilize NFEPP to validate pH-responsive nanoparticle formulations, hydrogels, or prodrugs designed to release active opioid agonists selectively in inflamed or tumor microenvironments. Physicochemical characterization of NFEPP—including its LogP of 2.06 and moderate aqueous solubility—provides a baseline for developing formulations that enhance local bioavailability while minimizing systemic distribution [1]. Such studies can inform the design of next-generation analgesics with improved therapeutic indices.

Application
Selection Property
Validation Focus
Peripheral MOR pain-model studies
pH-gated MOR activation restricted to acidified tissue models
Injury-site MOR engagement; peripheral vs. central endpoint separation
Inflammatory disease research
Reported tolerability endpoint profile in colitis and neuropathic models
Respiratory and GI endpoint monitoring; model-specific safety-related endpoints
pH-gated ligand screening
Validated reference for differential docking at varying protonation states
In silico model benchmarking; scoring function calibration for pH-specific MOR agonists
pH-responsive formulation research
Physicochemical profile: low pKa, moderate LogP for formulation development
Local bioavailability studies; formulation-dependent exposure context in acidified tissue models

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